Dimethyloxalylglycine: A Technical Deep Dive into its Physicochemical Properties and Biological Activity
Dimethyloxalylglycine: A Technical Deep Dive into its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Dimethyloxalylglycine (DMOG), a widely used research compound. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of DMOG's fundamental characteristics. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of its primary signaling pathway.
Core Physicochemical Properties
Dimethyloxalylglycine, also known as N-(methoxyoxoacetyl)-glycine methyl ester, is a cell-permeable prolyl-4-hydroxylase inhibitor.[1] Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₅ | [1] |
| Molecular Weight | 175.14 g/mol | [1][2] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 46-49°C | [1][3] |
| Solubility | >30 mg/mL in H₂O; Soluble in DMSO (30 mg/ml) and ethanol (25 mg/ml) | [4] |
| Purity (HPLC) | ≥98% | [1] |
| CAS Number | 89464-63-1 | [1] |
Mechanism of Action: HIF-1α Pathway Modulation
Dimethyloxalylglycine is a competitive inhibitor of prolyl-4-hydroxylase (PHD) enzymes.[5] As an analog of α-ketoglutarate, it binds to the active site of PHDs, preventing the hydroxylation of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α).[6] Under normoxic conditions, hydroxylated HIF-1α is targeted for proteasomal degradation. By inhibiting PHD, DMOG stabilizes HIF-1α, allowing it to accumulate and translocate to the nucleus.[7][8] In the nucleus, HIF-1α dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This leads to the transcription of genes involved in various cellular processes, including angiogenesis, erythropoiesis, and glucose metabolism.[9] The stabilization of HIF-1α by DMOG also leads to the upregulation of vascular endothelial growth factor (VEGF) and stromal cell-derived factor-1α (SDF-1α).[10][11]
Caption: DMOG inhibits PHD, stabilizing HIF-1α and promoting target gene expression.
Experimental Protocols
Determination of Melting Point (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, the melting point is a sharp, well-defined temperature range.
Methodology:
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Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube sealed at one end, to a height of about 3 mm.[12]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a thermometer.[13]
-
Heating: The apparatus is heated slowly, with the rate of heating reduced to approximately 1°C per minute as the expected melting point is approached.[12]
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Observation: The temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the substance.[12]
Caption: Workflow for determining the melting point of a solid compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a common technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[14]
-
Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.
-
Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry, HPLC, or LC-MS.
-
Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at that temperature.
Determination of pKa (Potentiometric Titration)
The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.[15]
Methodology:
-
Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (often water or a co-solvent).[16]
-
Titration: The solution is titrated with a standardized solution of a strong acid or base while the pH of the solution is continuously monitored using a calibrated pH meter.[16]
-
Data Collection: The pH is recorded after each addition of the titrant.
-
Titration Curve: A titration curve is generated by plotting the pH against the volume of titrant added.
-
pKa Determination: The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the buffer region on the titration curve.[15][17] For polyprotic substances, multiple pKa values can be determined from the inflection points on the curve.[16]
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. Dimethyloxalylglycine | C6H9NO5 | CID 560326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. matrixscientific.com [matrixscientific.com]
- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 5. DMOG (Dimethyloxalylglycine) | HIF-PH inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Dimethyloxalylglycine Attenuates Steroid-Associated Endothelial Progenitor Cell Impairment and Osteonecrosis of the Femoral Head by Regulating the HIF-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection by dimethyloxalylglycine following permanent and transient focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyloxalyl Glycine Regulates the HIF-1 Signaling Pathway in Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dimethyloxalyl Glycine Regulates the HIF-1 Signaling Pathway in Mesenchymal Stem Cells - ProQuest [proquest.com]
- 12. google.com [google.com]
- 13. engineeringbyte.com [engineeringbyte.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. byjus.com [byjus.com]
